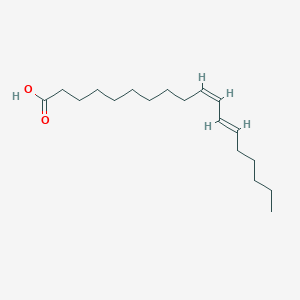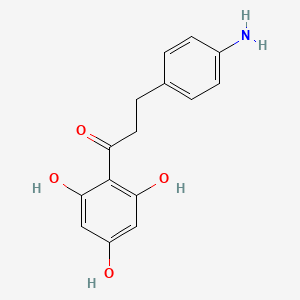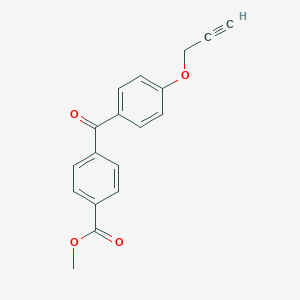
4-t-Butylcyclohexanone-2,2,6,6-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-t-Butylcyclohexanone-2,2,6,6-d4 is an isotopic analogue of 4-t-Butylcyclohexanone . It is a useful synthetic intermediate in the study of reductive amination of ketones with STAB (Sodium Triacetoxyborohydride) and preparation of aromatic, unsaturated, sterically hindered ketones .
Synthesis Analysis
The synthesis of 4-t-Butylcyclohexanone-2,2,6,6-d4 involves reduction reactions . Two of the simplest metal hydrides used to reduce ketones are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH or LAH), both of which are reducing agents or reductants . The choice of reagent is determined by the particular reaction (and substrate) at hand .Molecular Structure Analysis
The molecular formula of 4-t-Butylcyclohexanone-2,2,6,6-d4 is C₁₀H₁₄D₄O. Its molecular weight is 158.27.Chemical Reactions Analysis
The chemical reactions involving 4-t-Butylcyclohexanone-2,2,6,6-d4 are typically reduction reactions . These reactions involve a change in the electron density at carbon . The reduction of a carbonyl to a hydroxyl converts an sp2-hybridized carbon to an sp3 center .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-t-Butylcyclohexanone-2,2,6,6-d4 include its molecular formula, molecular weight, and solubility . More detailed properties like melting point, boiling point, and density can be found in specialized databases .Safety And Hazards
4-t-Butylcyclohexanone-2,2,6,6-d4 is harmful if swallowed . It is also toxic to aquatic life with long-lasting effects . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and disposing of contents/container to an approved waste disposal plant .
Orientations Futures
As a useful synthetic intermediate, 4-t-Butylcyclohexanone-2,2,6,6-d4 has potential applications in the study of reductive amination of ketones with STAB and preparation of aromatic, unsaturated, sterically hindered ketones . Its future directions could involve further exploration of these applications and the development of new synthetic methods and applications.
Propriétés
Numéro CAS |
15649-46-4 |
|---|---|
Nom du produit |
4-t-Butylcyclohexanone-2,2,6,6-d4 |
Formule moléculaire |
C₁₀H₁₄D₄O |
Poids moléculaire |
158.27 |
Synonymes |
4-(1,1-Dimethylethyl)(cyclohexanone-d4); C 64-d4; NSC 73717-d4; p-tert-Butyl(cyclohexanone-d4); γ-tert-Butyl(cyclohexanone-d4); |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





